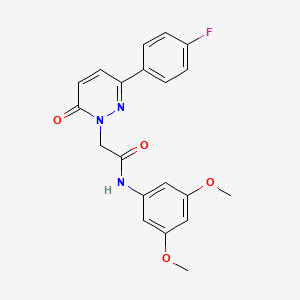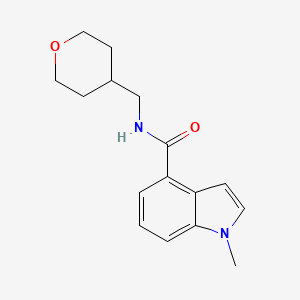![molecular formula C22H25N3O3 B11000675 7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one](/img/structure/B11000675.png)
7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a phthalazinone core, a piperidine ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The methoxy groups and the piperidine ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares structural similarities with 7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one, particularly the presence of a piperidine ring.
4-Hydroxy-2-quinolones: These compounds also contain heterocyclic structures and are studied for their biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its unique structure allows for targeted interactions with biological molecules, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-9-8-18-14-23-25(22(26)20(18)21(19)28-2)15-24-12-10-17(11-13-24)16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3 |
InChI Key |
ARLINXIIUKGMQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one](/img/structure/B11000595.png)

![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000609.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11000621.png)
![4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11000632.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11000638.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B11000646.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11000653.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11000655.png)
![2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11000659.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11000661.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11000667.png)
